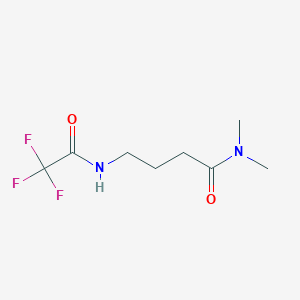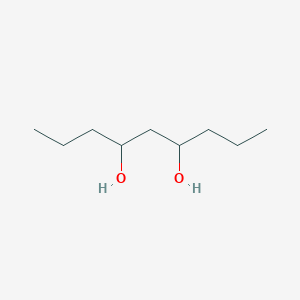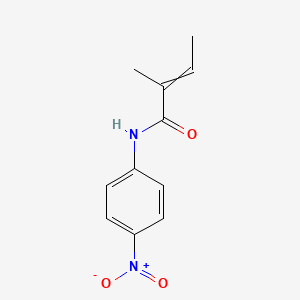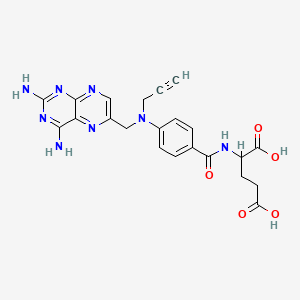![molecular formula C9H22O3Si2 B14407268 Trimethylsilyl (2S)-2-[(trimethylsilyl)oxy]propanoate CAS No. 80372-11-8](/img/structure/B14407268.png)
Trimethylsilyl (2S)-2-[(trimethylsilyl)oxy]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsilyl (2S)-2-[(trimethylsilyl)oxy]propanoate is a chemical compound with the molecular formula C9H22O3Si2. It is a derivative of propanoic acid, where the hydrogen atoms are replaced by trimethylsilyl groups. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl (2S)-2-[(trimethylsilyl)oxy]propanoate typically involves the reaction of propanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product along with the by-product, hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and real-time monitoring helps in maintaining consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Trimethylsilyl (2S)-2-[(trimethylsilyl)oxy]propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler silyl derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silyl oxides, while reduction can produce simpler silyl compounds.
Aplicaciones Científicas De Investigación
Trimethylsilyl (2S)-2-[(trimethylsilyl)oxy]propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl ethers and esters.
Biology: The compound is employed in the modification of biomolecules for analytical purposes.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Trimethylsilyl (2S)-2-[(trimethylsilyl)oxy]propanoate exerts its effects involves the interaction of the trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable silyl derivatives, which are useful in protecting functional groups during chemical reactions. The pathways involved include nucleophilic substitution and addition reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethylsilyl chloride
- Trimethylsilyl acetate
- Trimethylsilyl trifluoromethanesulfonate
Uniqueness
Trimethylsilyl (2S)-2-[(trimethylsilyl)oxy]propanoate is unique due to its specific structure, which allows for selective reactions and high stability. Compared to other similar compounds, it offers better protection for functional groups and can be used under a wider range of conditions.
Propiedades
Número CAS |
80372-11-8 |
|---|---|
Fórmula molecular |
C9H22O3Si2 |
Peso molecular |
234.44 g/mol |
Nombre IUPAC |
trimethylsilyl (2S)-2-trimethylsilyloxypropanoate |
InChI |
InChI=1S/C9H22O3Si2/c1-8(11-13(2,3)4)9(10)12-14(5,6)7/h8H,1-7H3/t8-/m0/s1 |
Clave InChI |
HXRGKEOWDNVHPA-QMMMGPOBSA-N |
SMILES isomérico |
C[C@@H](C(=O)O[Si](C)(C)C)O[Si](C)(C)C |
SMILES canónico |
CC(C(=O)O[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pentanoate](/img/structure/B14407188.png)



![N-[4-(Diethylamino)phenyl]-N'-(1-hydroxy-2-methylpropan-2-yl)urea](/img/structure/B14407207.png)




![4,4'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14407256.png)
![Benzenemethanamine, N-[[(4-nitrophenyl)sulfonyl]oxy]-](/img/structure/B14407261.png)
![2-[1-(4-Iodophenyl)ethyl]guanidine;sulfuric acid](/img/structure/B14407266.png)


